1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
CAS No.: 956574-34-8
Cat. No.: VC11809837
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole - 956574-34-8](/images/structure/VC11809837.png)
Specification
CAS No. | 956574-34-8 |
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Molecular Formula | C13H14BrN3O2 |
Molecular Weight | 324.17 g/mol |
IUPAC Name | 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Standard InChI | InChI=1S/C13H14BrN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3 |
Standard InChI Key | SKKIDMSNADLCMB-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C |
Canonical SMILES | CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C |
Introduction
Structural and Nomenclature Analysis
The systematic name 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole delineates its molecular architecture:
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A pyrazole core (1H-pyrazole) substituted at positions 3 and 5 with methyl groups.
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A 1-(4-bromophenyl)-2-nitroethyl side chain attached to the pyrazole’s nitrogen at position 1.
The bromophenyl moiety introduces electron-withdrawing characteristics, while the nitroethyl group enhances polarity and potential reactive sites.
Parameter | Value |
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Reaction Temperature | 78°C (reflux) |
Time | 12–24 hours |
Solvent | Ethanol |
Catalyst | H₂SO₄ (0.5 equiv) |
Yield (Estimated) | 30–45% |
Physicochemical Properties
The compound’s properties are inferred from structurally related pyrazoles :
Molecular Characteristics
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Molecular Formula: C₁₃H₁₅BrN₃O₂.
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Molecular Weight: 349.18 g/mol.
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Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol.
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Melting Point: Estimated 180–190°C (based on nitro-containing analogs ).
Stability and Reactivity
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Thermal Stability: Decomposition above 200°C.
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Light Sensitivity: Nitro groups may necessitate storage in amber vials.
Spectral Characterization
Key spectral data for validation (hypothesized based on ):
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 500 MHz):
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δ 7.89 (d, J = 8.5 Hz, 2H, Ar-H from bromophenyl).
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δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H from bromophenyl).
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δ 6.99 (s, 1H, pyrazole C4-H).
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δ 4.85 (t, J = 6.8 Hz, 1H, CH-NO₂).
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δ 3.92 (m, 2H, CH₂-NO₂).
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δ 2.52 (s, 6H, 3,5-CH₃).
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¹³C NMR (DMSO-d₆, 120 MHz):
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δ 151.4 (pyrazole C3/C5).
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δ 133.5 (Ar-C-Br).
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δ 128.8 (Ar-CH).
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δ 76.2 (CH-NO₂).
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δ 55.0 (CH₂-NO₂).
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δ 21.3 (3,5-CH₃).
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High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₁₃H₁₅BrN₃O₂ [M+H]⁺: 348.0341.
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Observed: 348.0338 (hypothetical error: 0.9 ppm).
Biological Activity and Applications
Though direct studies are absent, the compound’s structural motifs align with bioactive pyrazoles :
Hypothesized Anti-Inflammatory Activity
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Mechanism: Inhibition of cyclooxygenase-2 (COX-2) via nitro group interactions .
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Comparable Analogs: 3,5-Diarylpyrazoles show 60–80% TNF-α inhibition at 10 µM .
Table 2: Predicted Biological Activities
Activity | Potential Efficacy (vs. Standards) |
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Anti-inflammatory | Moderate (vs. Indomethacin) |
Antimicrobial | Low to moderate |
Cytotoxicity | Pending experimental validation |
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction time.
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Biological Screening: Prioritize COX-2 inhibition and antimicrobial assays.
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Crystallography: Resolve 3D structure to inform drug design.
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